A Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: Synthesis, Properties, and Therapeutic Potential
Executive Summary: This document provides a comprehensive technical overview of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The unique structural architecture, combining the biologically versatile 1,4-benzoxazine scaffold with a reactive carbothioamide moiety, positions this molecule as a promising lead for drug discovery. This guide details a validated synthetic pathway, outlines key physicochemical and spectroscopic characteristics, explores the mechanistic basis of its potential therapeutic activities, and provides standardized protocols for its biological evaluation. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic applications.
Introduction: A Scaffold of Dual Significance
The field of medicinal chemistry is driven by the pursuit of novel molecular frameworks that confer potent and selective biological activity. The 1,4-benzoxazine core is a well-established "privileged scaffold," found in numerous compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This broad utility stems from its rigid, bicyclic structure which allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.
Complementing the benzoxazine core, the carbothioamide (-CSNH₂) functional group is a critical pharmacophore in its own right. It is a bioisostere of the amide group but possesses distinct electronic and steric properties, including enhanced hydrogen bonding capabilities and the ability to chelate metal ions. These features are integral to the mechanisms of several approved drugs and clinical candidates. The strategic fusion of these two moieties in 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide creates a molecule with substantial, yet underexplored, therapeutic potential.
Physicochemical & Structural Properties
A precise understanding of a compound's physical properties is fundamental to its development. The key characteristics of the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 194.26 g/mol | |
| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide | N/A |
| CAS Number | 86267-86-9 (for the nitrile precursor) | |
| Physical Form | Expected to be a solid at room temperature | |
| SMILES | C1NC2=CC=CC=C2OC1C(=S)N | N/A |
| InChI Key | YSTANLOUKDVPGJ-UHFFFAOYSA-N (for the nitrile precursor) |
Synthesis and Mechanistic Rationale
The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is most logically achieved via a two-step sequence involving the formation of a key nitrile intermediate followed by its conversion to the target thioamide. This approach allows for high modularity and utilizes well-established, high-yielding chemical transformations.
Step 1: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile
The initial and critical step is the construction of the benzoxazine ring system bearing the nitrile functionality at the C2 position. This is efficiently accomplished through the cyclization of 2-aminophenol with a suitable three-carbon electrophile, such as 2,3-dibromopropionitrile. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis where the phenoxide attacks the adjacent carbon, displacing the second bromide and forming the heterocyclic ring.
Experimental Protocol: Synthesis of the Nitrile Intermediate
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes.
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Electrophile Addition: Add 2,3-dibromopropionitrile (1.1 eq) dropwise to the stirring suspension.
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Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Step 2: Conversion of Nitrile to Thioamide
The conversion of a nitrile to a primary thioamide is a cornerstone transformation. While several methods exist, including the use of Lawesson's reagent or phosphorus pentasulfide, a milder and highly effective approach utilizes hydrogen sulfide gas in the presence of a basic catalyst.[4] An anion-exchange resin in its hydrosulfide (SH⁻) form provides a heterogeneous and easily separable catalyst, simplifying the purification process.[4]
Experimental Protocol: Thiolysis of the Nitrile Intermediate
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Catalyst Preparation: Prepare the hydrosulfide form of an anion-exchange resin (e.g., Dowex 1x8) by washing the chloride form sequentially with aqueous NaOH, water, and then treating with an aqueous solution of sodium hydrosulfide (NaSH). Wash with deionized water until the washings are neutral.
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Reaction Setup: In a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet bubbler, suspend the nitrile intermediate (1.0 eq) and the prepared resin in a 3:2 mixture of methanol/water.
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Gas Introduction: Gently bubble a slow stream of hydrogen sulfide (H₂S) gas through the stirring suspension at room temperature. (Caution: H₂S is highly toxic and flammable. This step must be performed in a well-ventilated fume hood).
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Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
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Work-up and Purification: Filter off the resin and wash it with methanol. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide.
Spectroscopic Characterization (Predicted)
The structural identity of the final compound must be validated through spectroscopic analysis. Based on the chemical structure, the following key signals are anticipated:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.0-9.5 ppm: Two broad singlets, integrating to 1H each, corresponding to the two diastereotopic protons of the thioamide (-CSNH₂).
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δ 6.5-7.0 ppm: A multiplet system corresponding to the four aromatic protons on the benzene ring.
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δ 6.0-6.5 ppm: A broad singlet, integrating to 1H, for the N-H proton of the benzoxazine ring.
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δ 4.0-4.5 ppm: A multiplet for the C2-H proton, adjacent to the thioamide group.
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δ 3.0-3.5 ppm: A multiplet for the two diastereotopic protons at the C3 position (CH₂).
-
-
Mass Spectrometry (ESI+): A prominent peak at m/z = 195.05 [M+H]⁺, corresponding to the protonated molecular ion.
Biological Activity and Therapeutic Potential
Postulated Mechanisms and Applications
While specific biological data for the title compound is limited, its structural components suggest several high-potential therapeutic avenues:
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Antimicrobial Agent: Both benzoxazine and thioamide moieties are present in known antimicrobial compounds.[2] The compound may interfere with bacterial cell wall synthesis, nucleic acid replication, or metabolic pathways.
-
Anticancer Agent: Derivatives of the benzoxazine scaffold have demonstrated cytotoxic effects against various cancer cell lines.[2] The thioamide group is also a feature of several anticancer agents, potentially acting by inhibiting key enzymes or inducing apoptosis.
-
A1 Adenosine Receptor (A₁AR) Agonist: The compound has been cited as a pharmaceutical intermediate for enhancing agonist activity at the A₁AR.[5] A₁ARs are inhibitory G-protein coupled receptors (GPCRs) widely expressed in the brain, heart, and other tissues.[6] Their activation leads to a decrease in intracellular cyclic AMP (cAMP), modulation of ion channels, and a general reduction in neuronal excitability, making them attractive targets for anticonvulsant, neuroprotective, and cardioprotective therapies.[5][7]
Experimental Protocol: MIC Determination
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Preparation: Prepare a stock solution of the title compound in sterile DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this bacterial suspension to wells 1 through 11. Add 10 µL of sterile broth to well 12.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide represents a molecule of considerable scientific interest, bridging the well-documented biological activities of the benzoxazine scaffold and the thioamide functional group. The synthetic route presented is robust and scalable, providing a reliable source of material for further investigation.
Future research should focus on:
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Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines, bacterial and fungal strains, and specific receptor binding assays (especially A₁AR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
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SAR Exploration: Synthesizing a library of analogs with substitutions on the aromatic ring and modifications at the N4 position to optimize potency and selectivity.
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In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.
This technical guide serves as a foundational resource to catalyze these future investigations, paving the way for the potential development of novel therapeutics derived from this promising chemical scaffold.
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